Synthesis of Dasatinib Carboxylic Acid Metabolite (M6): A Technical Guide for Researchers
Synthesis of Dasatinib Carboxylic Acid Metabolite (M6): A Technical Guide for Researchers
For research, scientific, and drug development professionals, this in-depth technical guide outlines a plausible synthetic pathway for the Dasatinib carboxylic acid metabolite, a significant oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. This guide provides detailed, albeit hypothetical, experimental protocols, summarizes potential quantitative data, and includes visualizations to aid in the understanding of the synthetic process.
Dasatinib, a potent inhibitor of multiple tyrosine kinases, undergoes extensive metabolism in vivo. One of the key metabolic pathways involves the oxidation of the N-hydroxyethyl side chain of the piperazine (B1678402) moiety to a carboxylic acid, forming the metabolite known as M6. The availability of a pure standard of this metabolite is crucial for various research applications, including pharmacokinetic studies, drug metabolism investigations, and as a reference standard in analytical methods. This guide proposes a two-step chemical synthesis to obtain this important metabolite.
Proposed Synthetic Pathway
The proposed synthesis involves an initial protection of the reactive secondary amine on the thiazole (B1198619) ring of Dasatinib, followed by the selective oxidation of the primary alcohol on the piperazine side chain to a carboxylic acid, and a final deprotection step.
Caption: Proposed synthetic pathway for the Dasatinib carboxylic acid metabolite (M6).
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of the Dasatinib carboxylic acid metabolite.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-Dasatinib (Boc-Protected Dasatinib)
This initial step aims to protect the secondary amine on the thiazole ring to prevent side reactions during the subsequent oxidation step.
Methodology:
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Dissolution: Dissolve Dasatinib (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add triethylamine (B128534) (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
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Addition of Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 eq) in anhydrous DCM to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Boc-protected Dasatinib.
Step 2: Synthesis of N-(tert-butoxycarbonyl)-Dasatinib Carboxylic Acid Metabolite
This step involves the selective oxidation of the primary alcohol on the N-hydroxyethylpiperazine side chain to a carboxylic acid. A TEMPO-based oxidation system is proposed for its mild and selective nature.
Methodology:
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Dissolution: Dissolve Boc-protected Dasatinib (1.0 eq) in a mixture of dichloromethane (DCM) and water.
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Addition of Catalysts: Add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq) and bis(acetoxy)iodobenzene (BAIB) (2.5 eq) to the reaction mixture.
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Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected Dasatinib carboxylic acid metabolite.
Step 3: Deprotection to Yield Dasatinib Carboxylic Acid Metabolite (M6)
The final step is the removal of the Boc protecting group to yield the target metabolite.
Methodology:
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Dissolution: Dissolve the Boc-protected Dasatinib carboxylic acid metabolite (1.0 eq) in anhydrous dichloromethane (DCM).
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Addition of Acid: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
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Purification and Isolation: The crude product can be purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure Dasatinib carboxylic acid metabolite. The final product can be isolated as a solid after lyophilization.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the Dasatinib carboxylic acid metabolite. The values are hypothetical and would need to be confirmed by experimental results.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | Boc-Protected Dasatinib | Dasatinib | Boc₂O, TEA | DCM | 85-95 | >98 |
| 2 | Boc-Protected Carboxylic Acid Metabolite | Boc-Protected Dasatinib | TEMPO, BAIB | DCM/H₂O | 60-75 | >95 |
| 3 | Dasatinib Carboxylic Acid Metabolite (M6) | Boc-Protected Carboxylic Acid Metabolite | TFA | DCM | 90-98 | >99 |
Characterization Data (Hypothetical):
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¹H NMR: Spectral data should be consistent with the proposed structure, showing the disappearance of the signals corresponding to the N-hydroxyethyl group and the appearance of a signal for the carboxylic acid proton.
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¹³C NMR: The spectrum should show a new signal corresponding to the carboxylic acid carbon.
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Mass Spectrometry (HRMS): The high-resolution mass spectrum should confirm the exact mass of the Dasatinib carboxylic acid metabolite.
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HPLC: The purity of the final compound should be determined by HPLC analysis.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of the Dasatinib carboxylic acid metabolite.
Caption: Overall experimental workflow for the synthesis of the Dasatinib carboxylic acid metabolite.
This technical guide provides a comprehensive, though theoretical, framework for the synthesis of the Dasatinib carboxylic acid metabolite. Researchers and scientists can use this information as a starting point for developing a robust and efficient synthetic route for this important molecule for their research needs. It is important to note that all experimental work should be conducted by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place.
